molecular formula C24H27NO3 B12890648 2-(4-Octylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid CAS No. 90034-80-3

2-(4-Octylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

Cat. No.: B12890648
CAS No.: 90034-80-3
M. Wt: 377.5 g/mol
InChI Key: BKKINVPISIXVMG-UHFFFAOYSA-N
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Description

2-(4-Octylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with an octylphenyl group and a carboxylic acid group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Octylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the octylphenyl group and the carboxylic acid functionality. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Octylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline-based compounds.

Scientific Research Applications

2-(4-Octylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Octylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity. The octylphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Fingolimod: A structural analogue of sphingosine, used as an immunomodulating drug.

    Phenylboronic Acid: Known for its utility in various chemical reactions and molecular recognition systems.

    Phenyl Isocyanate: Used in organic synthesis for the formation of ureas and carbamates.

Uniqueness

2-(4-Octylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its quinoline core, octylphenyl group, and carboxylic acid functionality make it a versatile compound for various scientific applications, distinguishing it from other similar compounds.

Properties

CAS No.

90034-80-3

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

2-(4-octylphenyl)-4-oxo-1H-quinoline-8-carboxylic acid

InChI

InChI=1S/C24H27NO3/c1-2-3-4-5-6-7-9-17-12-14-18(15-13-17)21-16-22(26)19-10-8-11-20(24(27)28)23(19)25-21/h8,10-16H,2-7,9H2,1H3,(H,25,26)(H,27,28)

InChI Key

BKKINVPISIXVMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O

Origin of Product

United States

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